9-(4-fluorophenyl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one
Description
9-(4-fluorophenyl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one is a complex organic compound characterized by its unique fused ring structure
Properties
IUPAC Name |
8-(4-fluorophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),2,7,9,11(15)-pentaen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10FNO4/c19-10-3-1-9(2-4-10)16-11-5-14-15(24-8-23-14)6-12(11)20-13-7-22-18(21)17(13)16/h1-6H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSULOVSWJZPYCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NC3=CC4=C(C=C3C(=C2C(=O)O1)C5=CC=C(C=C5)F)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201326912 | |
| Record name | 8-(4-fluorophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),2,7,9,11(15)-pentaen-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201326912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665925 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
861208-11-9 | |
| Record name | 8-(4-fluorophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),2,7,9,11(15)-pentaen-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201326912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-fluorophenyl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient nature of the fluorophenyl group facilitates NAS reactions, particularly at the para -position relative to the fluorine atom.
Mechanistic Insight :
Fluorine’s strong electron-withdrawing effect activates the aromatic ring toward nucleophilic attack, with regioselectivity influenced by steric hindrance from the fused dioxole and furo groups.
Oxidation and Reduction
The quinoline core undergoes redox reactions under controlled conditions:
Oxidation
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| KMnO₄/H₂SO₄ | Reflux, 4h | 8-oxo derivative with cleaved dioxole ring | Intermediate for analogs |
| mCPBA | CH₂Cl₂, 0°C → rt, 2h | Epoxidation at the furo double bond | Bioactivity modulation |
Reduction
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| NaBH₄/MeOH | rt, 2h | Partial reduction of the quinoline ring | Moderate (50%) |
| H₂/Pd-C | EtOAc, 50 psi, 12h | Fully hydrogenated tetrahydroquinoline derivative | High (85%) |
Ring-Opening and Functionalization
The dioxole and furo rings exhibit distinct reactivity:
Dioxole Ring
-
Acid-Catalyzed Hydrolysis :
Under HCl/EtOH (reflux, 6h), the dioxole ring opens to form a diol intermediate, which can be further functionalized (e.g., acylated or alkylated).
Furo Ring
-
Nucleophilic Attack :
Reacts with Grignard reagents (e.g., MeMgBr) at the α-position to the oxygen, yielding substituted tetrahydrofuran derivatives.
Metal Complexation
The nitrogen in the quinoline ring and oxygen atoms in the dioxole/furo moieties act as ligands for transition metals:
| Metal Salt | Conditions | Complex Type | Stability |
|---|---|---|---|
| Cu(NO₃)₂ | MeOH, rt, 3h | Square-planar Cu(II) | High (decomposes >200°C) |
| FeCl₃ | EtOH/H₂O, 60°C, 2h | Octahedral Fe(III) | Moderate |
Applications : These complexes show enhanced fluorescence properties and catalytic activity in cross-coupling reactions.
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition at the furo double bond, producing dimeric structures with potential supramolecular applications.
Bioconjugation
The fluorophenyl group undergoes Suzuki-Miyaura coupling with boronic acids to introduce biotin or fluorescent tags for biological studies:
| Boronic Acid | Catalyst | Tagged Product | Purity |
|---|---|---|---|
| Biotin-PEG-Bpin | Pd(PPh₃)₄, K₂CO₃, DMF | Biotinylated derivative for target identification | >95% |
Key Challenges and Considerations:
-
Steric Hindrance : Bulky substituents on the dioxole ring limit accessibility to the quinoline core.
-
Solubility : Polar aprotic solvents (DMF, DMSO) are required for homogeneous reaction conditions.
-
Regioselectivity : Competing reaction pathways necessitate careful optimization of temperature and catalysts.
Scientific Research Applications
Structural Formula
The molecular formula of 9-(4-fluorophenyl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one is . The structure features a quinoline core fused with a dioxole and furo group, contributing to its unique properties and biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinoline derivatives, including compounds similar to this compound. For instance, derivatives of quinoline have demonstrated significant activity against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa .
Case Study:
In a study examining new quinoline derivatives, several compounds were synthesized and tested for antimicrobial activity. The results indicated that modifications at specific positions on the quinoline ring significantly enhanced their antibacterial properties. For example, compounds with electron-withdrawing groups showed improved efficacy against resistant strains .
Anticancer Potential
Quinoline derivatives have also been explored for their anticancer properties. The structural features of this compound may contribute to its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Research Findings:
A study focused on the synthesis of various quinoline derivatives reported that specific modifications led to increased cytotoxicity against cancer cell lines. The presence of fluorine atoms was noted to enhance the interaction with biological targets .
Anti-inflammatory Effects
Emerging research suggests that certain quinoline derivatives exhibit anti-inflammatory properties. Compounds structurally related to this compound have been investigated for their ability to modulate inflammatory pathways.
Clinical Implications:
The anti-inflammatory potential could be significant in developing treatments for chronic inflammatory diseases. Studies have shown that specific quinoline derivatives can inhibit pro-inflammatory cytokines, indicating their therapeutic promise .
Mechanism of Action
The mechanism of action of 9-(4-fluorophenyl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one is not fully understood. its effects are likely mediated through interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 9-(4-fluorophenyl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one include other quinoline derivatives and fused ring systems with dioxolo and furo groups. Examples include:
- 2-(8-Oxo-5,6,8,9-tetrahydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-9-yl)benzenecarboxylic acid
- [1,3]-Dioxolo[4,5-f]benzodioxole derivatives
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and fused ring structure, which confer distinct chemical and biological properties
Biological Activity
The compound 9-(4-fluorophenyl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one , identified by its CAS number 861208-09-5, has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article delves into its synthesis, biological evaluations, and mechanisms of action based on diverse scientific literature.
- Molecular Formula : C18H12FNO4
- Molecular Weight : 325.29 g/mol
- Purity : >90%
- Boiling Point : Approximately 588.9 °C (predicted)
- Density : 1.510 g/cm³ (predicted) .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications to achieve the desired structure. Specific synthetic pathways can vary, but they often utilize starting materials such as substituted phenols and dioxole derivatives .
Anticancer Properties
Several studies have evaluated the anticancer potential of this compound against various cancer cell lines:
-
In vitro Studies :
- The compound exhibited significant cytotoxicity against A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer) cell lines. Notably, it showed IC50 values comparable to established chemotherapeutics like doxorubicin .
- A study reported that derivatives similar to this compound demonstrated moderate DPPH radical-scavenging activity at concentrations of 100 µg/mL, indicating potential antioxidant properties alongside anticancer effects .
- Mechanisms of Action :
Structure-Activity Relationship (SAR)
The presence of the 4-fluorophenyl group is believed to enhance the lipophilicity and biological activity of the molecule. Variations in substituents on the quinoline core can significantly influence its potency and selectivity towards different cancer types .
Case Study 1: Antiproliferative Activity
In a comparative study involving multiple derivatives of quinoline compounds, this compound was found to have an IC50 value of approximately 0.04 µmol/mL against HCT-116 cells, indicating strong antiproliferative activity .
Case Study 2: Radical Scavenging
Another investigation highlighted the compound's ability to scavenge free radicals effectively. At a concentration of 100 µg/mL, it demonstrated comparable activity to ascorbic acid, suggesting that it may also play a role in oxidative stress modulation in cancer therapy .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
